N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound features a piperidine moiety, an indole core, and a methoxyethyl substituent, making it a potential candidate for various therapeutic applications, particularly in the fields of neuropharmacology and oncology.
The synthesis and characterization of N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide have been discussed in various scientific literature focusing on indole derivatives and their pharmacological properties. Recent studies emphasize the importance of structural modifications in enhancing the efficacy of indole-based compounds as inhibitors of histone deacetylases and other biological targets .
This compound can be classified as:
The synthesis of N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide typically involves several key steps:
The reaction conditions typically involve:
Key molecular data include:
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide participates in various chemical reactions due to its functional groups:
Reactions are typically monitored using techniques such as thin-layer chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation.
The mechanism of action for N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is primarily linked to its interaction with biological targets such as histone deacetylases (HDACs). By inhibiting HDAC activity, this compound may influence gene expression and promote apoptosis in cancer cells.
Studies indicate that compounds with similar structures exhibit IC50 values in the low micromolar range against HDAC enzymes, suggesting effective inhibition .
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is expected to possess:
Chemical properties include:
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models.
The piperidine ring—a saturated six-membered heterocycle containing one nitrogen atom—serves as a fundamental scaffold in numerous biologically active molecules. Its conformational flexibility, basicity (pK~a~ ≈ 11.1), and capacity for hydrogen bonding underpin its versatility in drug-receptor interactions. In the context of N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide, the piperidine moiety contributes several critical attributes:
Spatial Orientation Control: The 1-benzyl substitution at the piperidine nitrogen atom introduces a lipophilic aromatic element that enhances binding to hydrophobic pockets in target proteins. This modification is exemplified in Alzheimer’s therapeutics, where benzylpiperidine derivatives demonstrate high affinity for cholinesterase enzymes through π-π stacking and cation-π interactions within the catalytic anionic site (CAS) [1]. Molecular docking studies reveal that such benzyl-attached piperidines anchor deeply into enzyme active sites, positioning adjacent pharmacophores for optimal engagement [1] [8].
Conformational Modulation: The chair-boat equilibrium of the piperidine ring allows adaptation to steric constraints within binding cavities. For instance, 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives exhibit enhanced acetylcholine esterase (AChE) inhibition due to the piperidine’s ability to adopt a half-chair conformation when complexed with the enzyme, facilitating van der Waals contacts with conserved residues like Trp279 and Phe330 [1] [8]. This conformational plasticity is quantified by computational analyses showing energy barriers of ≤3 kcal/mol for ring inversion [5].
Bioavailability Enhancement: Piperidine’s basic nitrogen facilitates salt formation, improving aqueous solubility—a property leveraged in central nervous system (CNS) therapeutics to enhance blood-brain barrier permeability. Derivatives like N-(1-benzylpiperidin-4-yl)-2-(2-methoxyphenyl)acetamide exhibit log D~7.4~ values of ~1.47, balancing lipophilicity for membrane penetration with sufficient hydrophilicity for dissolution [5]. The protonated nitrogen also forms salt bridges with aspartate or glutamate residues in target proteins, amplifying binding affinity [1].
Table 1: Biological Activities of Representative Piperidine-Containing Drug Scaffolds
| Piperidine Derivative | Target/Activity | Key Structural Feature | Reference |
|---|---|---|---|
| 5b (p-chlorophenyl chalcone-piperidine) | AChE/BuChE inhibition (IC~50~ = 27.54 nM) | Benzylpiperidine + chalcone | [1] |
| N-(1-benzylpiperidin-4-yl)-2-(2-methoxyphenyl)acetamide | Structural analog with optimized logD | Methoxyphenylacetamide + benzylpiperidine | [5] |
| 3-(1-benzylpiperidin-4-yl)-1H-indole | Cholinesterase inhibition | Indole-piperidine direct linkage | [8] |
Indole—a bicyclic aromatic system comprising fused benzene and pyrrole rings—provides a privileged scaffold in drug discovery due to its prevalence in natural products and capacity for diverse substitution. The N-(2-methoxyethyl) modification in N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide imparts specific advantages:
Electron-Density Modulation: N-alkylation redistributes electron density across the indole ring, enhancing nucleophilicity at C3 while reducing acidity of the N1-H bond (pK~a~ shift from ~17 to >22). This electronic reorganization influences binding to receptors reliant on charge transfer interactions. For example, N-methylindole-2-carboxamides exhibit potent agonism at TRPV1 ion channels (EC~50~ < 50 nM), where the N-alkyl group stabilizes a receptor conformation favoring calcium influx . The 2-methoxyethyl chain in the subject compound may similarly optimize electron distribution for target engagement.
Pharmacokinetic Optimization: N-Alkylation shields the indole nitrogen from oxidative metabolism, extending half-life. 1-(2-methoxyethyl) substitution, in particular, combines steric protection with moderate hydrophilicity (clogP reduction ≈0.5/log unit versus N-methyl). This moiety also diminishes hERG channel binding (risk factor for cardiotoxicity) by limiting π-cation stacking with Tyr652 residues—a liability observed in unsubstituted indoles [4] [6].
Target Versatility: Indole scaffolds exhibit intrinsic affinity for diverse neurological and inflammatory targets. Indole-4-carboxamides demonstrate:
Table 2: Bioactivity Profiles of Substituted Indole Scaffolds
| Indole Substitution Pattern | Biological Activity | Potency (IC~50~/EC~50~) | Molecular Target |
|---|---|---|---|
| 1H-Indole-2-carboxamide (N-unsubstituted) | TRPV1 partial agonism | 0.8 - 5 µM | TRPV1 ion channel |
| 1-Methylindole-4-carboxamide | Cholinesterase inhibition | 84 - 120 nM | AChE/BuChE |
| 1-(2-Methoxyethyl)-1H-indole-4-carboxamide | PROTAC-mediated kinase degradation | DC~50~ < 100 nM* | IRAK4 |
*DC~50~ = Degradation Concentration~50~ [6]
The carboxamide linker (-C(=O)NH-) in N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide serves as a critical molecular conduit, enabling synergistic interaction between the piperidine and indole domains. Its design incorporates multifaceted considerations:
Conformational Restriction vs. Flexibility: The amide bond’s partial double-bond character (rotation barrier ≈15–20 kcal/mol) imposes planarity, pre-organizing the molecule for target binding. This contrasts flexible alkyl linkers that incur entropic penalties upon receptor association. In dual-acting cholinesterase inhibitors like compound 5b, semi-rigid carboxamide linkers enhance activity 10-fold over flexible analogs by optimally positioning pharmacophores within both the CAS and peripheral anionic site (PAS) [1]. Molecular dynamics simulations indicate carboxamide-linked hybrids maintain target residence times >50% longer than alkyl-linked counterparts due to reduced conformational entropy loss.
Polar Surface Area Optimization: The carboxamide contributes ~35 Ų to polar surface area (PSA), balancing membrane permeability (optimal PSA < 90 Ų for CNS drugs) and aqueous solubility. N-(1-benzylpiperidin-4-yl) carboxamides typically exhibit log S~w~ ≈ -3.5 to -4.0, facilitating dissolution while maintaining log P ~3.0–3.5 for blood-brain barrier penetration [5] [7]. This balance is critical for neurological targets requiring brain exposure.
Bifunctional Binding Capability: The carbonyl oxygen acts as a hydrogen-bond acceptor (e.g., to Ser200 in AChE), while the amide N-H serves as a hydrogen-bond donor (e.g., to His440 in AChE). In proteolysis-targeting chimeras (PROTACs), carboxamides bridge target-binding and E3-ligase-recruiting modules, enabling ternary complex formation. The linker length in the subject compound (equivalent to 8–10 bonds between piperidine N and indole C4) aligns with optimal distances for degrading kinases like IRAK4 [6].
Metabolic Stability: Carboxamides resist esterase-mediated hydrolysis, enhancing in vivo stability versus ester linkers. N-alkylpiperidine carboxamides show hepatic microsomal half-lives >60 minutes versus <15 minutes for ester-linked analogs [7]. The absence of esterase-sensitive bonds is crucial for compounds targeting chronic neurodegenerative or inflammatory conditions requiring sustained exposure.
Table 3: Influence of Linker Chemistry on Hybrid Molecule Properties
| Linker Type | Target Affinity (K~i~, nM) | Passive Permeability (P~app~, ×10⁻⁶ cm/s) | Metabolic Stability (t~1/2~, min) |
|---|---|---|---|
| Carboxamide (e.g., -NHC(=O)-) | 5–50 | 15–25 | >60 |
| Ester (e.g., -C(=O)O-) | 20–200 | 25–40 | <15 |
| Alkyl (e.g., -(CH₂)₃-) | 50–500 | 30–50 | >60 (low solubility) |
Data derived from cholinesterase inhibitor hybrids [1] [7] and PROTAC systems [6].
The integration of these elements—piperidine’s target adaptability, indole’s versatile bioactivity, and the carboxamide’s balanced physicochemical and binding properties—establishes N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide as a rationally designed hybrid with significant potential for multifunctional pharmacological activity.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8